molecular formula C17H17N3OS B2637563 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 893967-37-8

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2637563
CAS RN: 893967-37-8
M. Wt: 311.4
InChI Key: QUEHZBCRLAADTC-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . One of the most extensively studied imidazothiazole derivatives in the medicinal chemistry field is Levamisole .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H NMR and 13C NMR .


Chemical Reactions Analysis

The chemical reactions of imidazo[2,1-b]thiazole derivatives depend on the substituents present on the imidazole and thiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using techniques such as melting point determination and NMR spectroscopy .

Scientific Research Applications

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been investigated for their cytotoxic effects against human cancer cell lines. Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) demonstrated promising inhibition against the breast cancer cell line MDA-MB-231 (IC50 = 1.4 μM). It also exhibited selectivity against MDA-MB-231 compared to HepG2 cell line .

Anti-Inflammatory Properties

Imidazo[2,1-b]thiazoles have been explored as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development .

Antibacterial and Antifungal Activity

Compounds containing imidazo[2,1-b]thiazole scaffolds have shown antibacterial and antifungal properties. Researchers have investigated their efficacy against various pathogens .

Antihypertensive Effects

Some imidazo[2,1-b]thiazole derivatives exhibit antihypertensive properties. These compounds may act through different mechanisms, making them relevant for cardiovascular research .

DNA-Binding Applications

Bis-heterocycles, including imidazo[2,1-b]thiazoles, have been studied for their DNA-binding abilities. Understanding their interactions with DNA can inform drug design and therapeutic strategies .

Tuberculostatic Potential

Although not explicitly mentioned for this specific compound, imidazo[2,1-b]thiazoles have been investigated for their tuberculostatic activity. Their potential in combating tuberculosis warrants further exploration .

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b]thiazole derivatives depend on the specific compound. Some derivatives may be combustible and toxic .

Future Directions

Future research on imidazo[2,1-b]thiazole derivatives could focus on the design and development of novel molecules to treat various diseases, including cancer .

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-16(12-4-1-2-5-12)18-14-7-3-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h3,6-12H,1-2,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEHZBCRLAADTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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